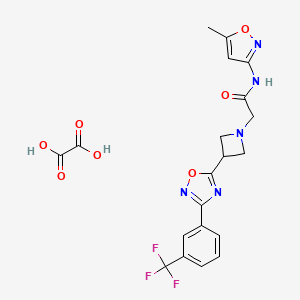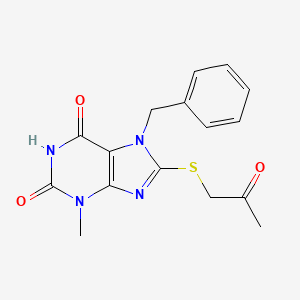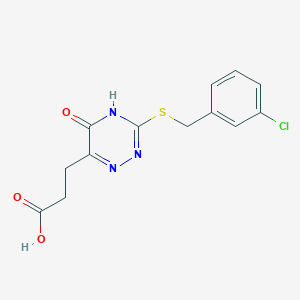![molecular formula C18H19N3S B2740205 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-45-8](/img/structure/B2740205.png)
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, also known as BMITU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMITU is a thiourea derivative that has been found to exhibit various biological activities, including antitumor, antiviral, and antidiabetic effects. In
Applications De Recherche Scientifique
Anticancer Potential
Thiourea derivatives, including those similar to 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea, have been investigated for their potential anticancer activities. For instance, novel thiourea derivatives were synthesized and exhibited potent cytotoxicity against HeLa cell lines, showing more potent effects than hydroxyurea (Ruswanto et al., 2015).
Molecular Structure and Nonlinear Optical (NLO) Properties
Research on thiourea derivatives also extends to their molecular structure characterization and the exploration of their nonlinear optical (NLO) properties. For example, a study on 1-benzyl-3-furoyl-1-phenylthiourea provided insights into its molecular stability, intermolecular interactions, and potential for NLO applications (M. E. D. Lestard et al., 2015).
Antimicrobial and Antifungal Activities
Thiourea compounds have shown activity against fungi and yeast, with specific derivatives synthesized for this purpose displaying higher fungal growth inhibition compared to others. This suggests their potential use in developing antifungal and antimicrobial agents (Rafael del Campo et al., 2004).
Catalysis and Synthetic Applications
In the field of organic synthesis, thiourea derivatives have been applied as catalysts to promote various chemical reactions. For instance, bifunctional thioureas have been used to catalyze enantio- and diastereoselective Michael reactions, demonstrating their utility in constructing chiral molecules with high selectivity (Tomotaka Okino et al., 2005).
Corrosion Inhibition
Thiourea derivatives have also been studied for their effectiveness as corrosion inhibitors, offering a promising approach to protect metals against corrosion in acidic environments. The effectiveness of these inhibitors has been attributed to their molecular structure and electronic properties (V. Torres et al., 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might interact with its targets in a similar way, leading to changes in cell cycle progression and cellular structure.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea might have similar effects on a molecular and cellular level.
Action Environment
This compound, as part of the indole derivatives, holds promise for a wide range of therapeutic applications due to its potential broad-spectrum biological activities .
Propriétés
IUPAC Name |
1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-13-9-16-10-15(7-8-17(16)21-13)12-20-18(22)19-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAADJPWFVGVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




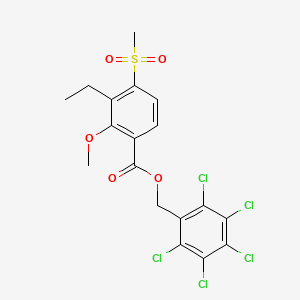
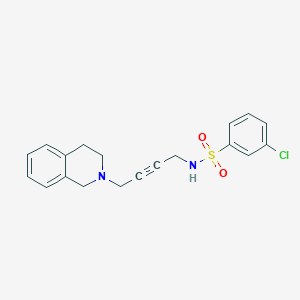
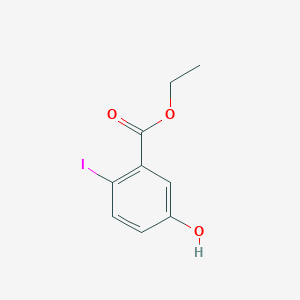

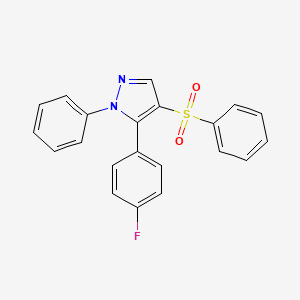
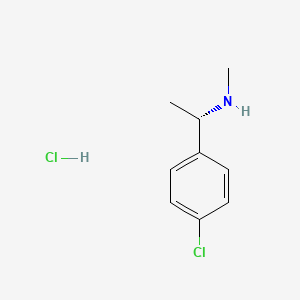

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
